molecular formula C23H20N4O3 B11680101 (4Z)-4-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11680101
M. Wt: 400.4 g/mol
InChI Key: GMSNHQCCOINLRK-XKZIYDEJSA-N
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Description

(4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the formation of the pyrazolone ring. The final step involves the condensation of these two intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazolone core may also play a role in its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-{[2,5-DIMETHYL-1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

(4Z)-4-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H20N4O3/c1-15-12-18(17(3)25(15)20-10-7-11-21(14-20)27(29)30)13-22-16(2)24-26(23(22)28)19-8-5-4-6-9-19/h4-14H,1-3H3/b22-13-

InChI Key

GMSNHQCCOINLRK-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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